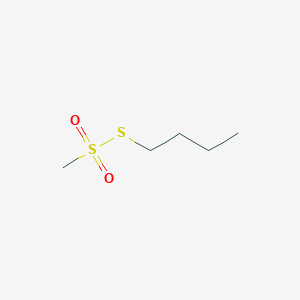

Butyl Methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Methylsulfonylsulfanylbutane can be achieved through several routes. One common method involves the reaction of butane with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-Methylsulfonylsulfanylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces sulfides.

Applications De Recherche Scientifique

Antimicrobial Activity

BMTS has been investigated for its antimicrobial properties, particularly against various bacterial strains. Its effectiveness is attributed to the presence of the thiosulfonate functional group, which has been shown to exhibit significant antibacterial activity.

Case Study: Antibacterial Testing

A study evaluated the antimicrobial efficacy of BMTS against Staphylococcus aureus and Escherichia coli. The results indicated that BMTS exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating its potential as a novel antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Butyl Methanethiosulfonate | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

Biochemical Research

BMTS serves as a valuable tool in biochemical research, particularly in studies involving cysteine modification. Its ability to selectively modify cysteine residues allows researchers to investigate protein function and interactions.

Application: Cysteine Modification

In a study focused on protein engineering, BMTS was used to modify cysteine residues in target proteins. This modification enabled researchers to create "molecular rulers" that help estimate distances between protein domains, providing insights into protein structure and dynamics.

Agricultural Applications

The compound has shown promise in agricultural settings, particularly as a potential biopesticide. Its antimicrobial properties may be harnessed to control plant pathogens.

Case Study: Efficacy Against Plant Pathogens

Research demonstrated that BMTS effectively inhibited the growth of Phytophthora infestans, the causative agent of late blight in potatoes. In vitro assays revealed that BMTS reduced pathogen growth significantly at concentrations as low as 50 ng/mL, suggesting its potential use in sustainable agriculture.

| Pathogen | Concentration (ng/mL) | Effectiveness |

|---|---|---|

| Phytophthora infestans | 50 | Significant Inhibition |

Toxicological Studies

While BMTS exhibits beneficial properties, understanding its toxicity profile is crucial for safe application. Studies have assessed its acute toxicity in various model organisms.

Toxicity Assessment

A study reported an LD50 value of 9.11 mg/kg for intraperitoneal injection in mice, indicating significant acute toxicity. However, exposure through volatilization was suggested to pose less severe risks compared to direct injection.

Mécanisme D'action

The mechanism by which 1-Methylsulfonylsulfanylbutane exerts its effects involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophiles, making it an effective inhibitor of certain enzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

1-Methylsulfonylsulfanylbutane can be compared to other sulfone and sulfide compounds:

Butyl methyl sulfone: Similar in structure but lacks the sulfanyl group, making it less reactive in certain chemical reactions.

Dimethyl sulfone: Commonly used as a dietary supplement, it has different biological activities due to the absence of the butane backbone.

Methylsulfonylmethane: Known for its anti-inflammatory properties, it is structurally similar but has distinct applications in medicine

Activité Biologique

Butyl Methanethiosulfonate (BMTS) is a compound belonging to the class of methanethiosulfonates, which are known for their reactivity with thiols and their applications in biochemical research. This article explores the biological activity of BMTS, its mechanisms of action, and its potential applications based on diverse research findings.

Overview of this compound

BMTS is a synthetic reagent that modifies cysteine residues in proteins, thus influencing protein function and signaling pathways. Its structure allows it to react specifically with thiol groups, making it a valuable tool in studying protein dynamics and interactions.

BMTS acts primarily through the following mechanisms:

- Cysteine Modification : BMTS covalently modifies cysteine residues, leading to changes in protein conformation and function. This modification can alter the activity of ion channels and receptors, impacting cellular signaling pathways.

- Electrophysiological Effects : Studies have shown that BMTS can modulate GABA receptors by increasing sensitivity to GABA while decreasing modulation by anesthetics like etomidate. This suggests that BMTS can be used to probe the structural dynamics of these receptors at a molecular level .

Case Studies

- Electrophysiological Studies : A study investigated the effects of n-alkyl methanethiosulfonates (including BMTS) on GABA receptors. Results indicated that larger alkyl chains led to increased GABA sensitivity and altered anesthetic modulation. The study provided insights into the spatial relationships between drug binding sites and receptor conformations .

- Protein Dynamics : In experiments involving ion channels, BMTS was used to elucidate gating mechanisms by modifying cysteine residues within channel proteins. This approach allowed researchers to observe conformational changes upon ligand binding, highlighting the utility of BMTS in structural biology .

Data Tables

Propriétés

IUPAC Name |

1-methylsulfonylsulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S2/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXYUWGNEFXGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.